2-Methoxy-5-(4-pyridinyl)nicotinonitrile

Description

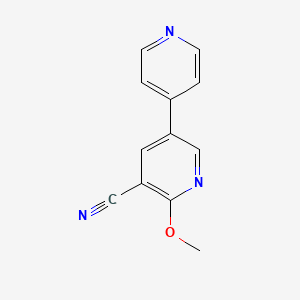

2-Methoxy-5-(4-pyridinyl)nicotinonitrile is a pyridine derivative featuring a methoxy group at position 2, a nitrile group at position 3, and a 4-pyridinyl substituent at position 5 (see Figure 1). This compound is synthesized via the reaction of β-(dimethylamino)-α-(4-pyridinyl)acrolein with malononitrile in the presence of sodium methoxide in methanol . Its structural framework makes it a candidate for pharmacological exploration, particularly in cardiovascular and anticancer research, due to the bioactivity of nicotinonitrile derivatives .

Properties

CAS No. |

70959-61-4 |

|---|---|

Molecular Formula |

C12H9N3O |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

2-methoxy-5-pyridin-4-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C12H9N3O/c1-16-12-10(7-13)6-11(8-15-12)9-2-4-14-5-3-9/h2-6,8H,1H3 |

InChI Key |

UAOTWASOGSHQAI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC=NC=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Table 1: Key Structural and Physical Properties of Selected Nicotinonitrile Derivatives

Key Observations :

- Substituent Effects on Melting Points : Methoxy and pyridinyl groups (as in the target compound) generally reduce crystallinity compared to sulfur-containing analogs (e.g., 300°C for the methylthio derivative in ).

- Spectral Signatures : Nitrile groups exhibit characteristic IR stretches near 2200 cm⁻¹ , while pyridinyl protons resonate at δ 8.5–8.7 in NMR .

Key Observations :

- The target compound is synthesized via a one-step condensation, whereas amino-substituted analogs require nucleophilic substitution (e.g., methylamine substitution in ).

- Nitration of methoxypyridines () highlights the reactivity of the pyridine ring, which may influence functionalization strategies.

Key Observations :

- Nicotinonitriles with electron-withdrawing groups (e.g., nitrile, methoxy) show promise in anticancer applications .

- Methoxy substituents enhance solubility and bioavailability, as seen in for 2-methoxy-4,6-diphenylnicotinonitrile.

ADMET and Computational Insights

- 2-Methoxy-4,6-diphenylnicotinonitrile (): Exhibits favorable HOMO-LUMO gaps (4.5 eV) and aromaticity indices, suggesting metabolic stability.

- Target Compound : Predicted to have moderate solubility due to the polar nitrile group but may require formulation optimization for in vivo efficacy.

Q & A

Q. What are the key structural features of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile, and how are they characterized?

The compound contains a pyridine core substituted with a methoxy group at the 2-position, a nitrile group at the 3-position, and a 4-pyridinyl group at the 5-position. Structural characterization typically involves:

- NMR spectroscopy to confirm proton environments (e.g., methoxy protons at ~3.9 ppm and aromatic protons in the pyridine rings) .

- X-ray crystallography to resolve bond angles and dihedral angles between aromatic rings (e.g., pyridine and pyridinyl groups form dihedral angles of 11.5–43.4°) .

- Mass spectrometry to verify molecular weight and fragmentation patterns .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Synthesis often involves multi-step routes:

- Condensation reactions : Reacting α,β-unsaturated ketones with malononitrile in the presence of sodium methoxide .

- Functional group modifications : Methoxylation using methylating agents (e.g., CH₃I/K₂CO₃) and nitrile introduction via nucleophilic substitution .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the final product .

Q. How do the methoxy and pyridinyl groups influence the compound’s reactivity?

- Methoxy group : Acts as an electron-donating group, directing electrophilic substitution to specific positions on the pyridine ring. It also enhances solubility in polar solvents .

- 4-Pyridinyl group : Participates in hydrogen bonding and π-π stacking interactions, critical for biological target binding .

- Nitrile group : Enables further functionalization (e.g., reduction to amines or coupling reactions) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound during multi-step synthesis?

- Catalyst selection : Use palladium catalysts for Suzuki-Miyaura coupling to attach the 4-pyridinyl group efficiently .

- Temperature control : Maintain low temperatures (−78°C to 0°C) during nitrile formation to minimize side reactions .

- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s biological activity?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributions to bioactivity .

- Dose-response assays : Use in vitro models (e.g., enzyme inhibition assays) to validate potency thresholds and eliminate batch variability .

- Computational docking : Predict binding affinities to targets like kinases or viral proteases to reconcile divergent experimental results .

Q. What computational methods predict the interaction of this compound with biological targets?

- Molecular dynamics simulations : Model binding stability in solvent environments (e.g., water-lipid bilayers) .

- Density functional theory (DFT) : Calculate electron distribution to identify reactive sites for target engagement .

- QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.